molecular formula C9H6N2OS B8448611 5-Isothiocyanato-4-methylbenzoxazole

5-Isothiocyanato-4-methylbenzoxazole

Cat. No.: B8448611
M. Wt: 190.22 g/mol
InChI Key: KVNKIKHOKBACQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-4-methylbenzoxazole is a heterocyclic aromatic compound characterized by a benzoxazole core (a benzene ring fused with an oxazole ring containing oxygen and nitrogen atoms). The molecule features a methyl group at the 4-position and an isothiocyanate (-NCS) functional group at the 5-position.

The isothiocyanate group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols or amines), making it valuable in drug design and chemical probes.

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

5-isothiocyanato-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H6N2OS/c1-6-7(11-5-13)2-3-8-9(6)10-4-12-8/h2-4H,1H3

InChI Key

KVNKIKHOKBACQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CO2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-Isothiocyanato-4-methylbenzoxazole and analogous compounds:

Compound Name CAS Number Core Structure Substituents Reactivity/Applications
This compound Not explicitly listed Benzoxazole 4-methyl, 5-isothiocyanate High electrophilicity; potential bioactive probes
5-Isocyanato-4-methyl-1,3-oxazole [259860-45-2] Oxazole 4-methyl, 5-isocyanate Less reactive than isothiocyanates; used in polymer synthesis
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole [852180-46-2] Thiazole 4-methyl, 2-phenyl, 5-isocyanate Thiazole core enhances metabolic stability; agrochemical applications
6-Chloro-3-isocyanato-1,2-benzisoxazole [261614-63-5] Benzisoxazole 6-chloro, 3-isocyanate Anti-inflammatory activity reported in benzisoxazoles
4-Methoxybenzyl isothiocyanate Not listed Aliphatic isothiocyanate 4-methoxybenzyl group Labile under acidic conditions; used in organic synthesis
5-Methylisothiazol-4-amine hydrochloride [2624121-64-6] Isothiazole 5-methyl, 4-amine Basic amine functionality; precursor for antiviral agents

Reactivity and Stability

  • Isothiocyanate vs. Isocyanate : The isothiocyanate group in the target compound exhibits greater electrophilicity compared to isocyanate analogs (e.g., [259860-45-2]) due to sulfur’s polarizability, enhancing its ability to form thiourea adducts with biomolecules .
  • Aromatic vs. Aliphatic Isothiocyanates : Unlike aliphatic derivatives like 4-Methoxybenzyl isothiocyanate, the aromatic benzoxazole core stabilizes the isothiocyanate group against hydrolysis, improving shelf-life and in vivo stability .

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